4-Chloroquinoline-2-carboxylic acid

Vue d'ensemble

Description

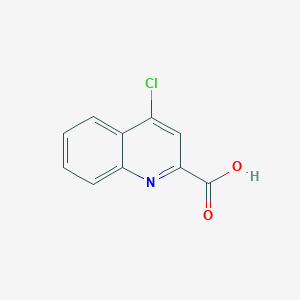

4-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound has a molecular formula of C10H6ClNO2 and is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.

Méthodes De Préparation

The synthesis of 4-Chloroquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinoline with zinc cyanide in the presence of a palladium catalyst . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Industrial production methods often employ green and sustainable chemistry protocols, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Notes :

-

Microwave-assisted reactions with amines (e.g., 4-bromoaniline) yield carboxamides via direct coupling, often catalyzed by p-toluenesulfonic acid (PTSA) or t-BuOK .

-

Thiol substitutions proceed through a two-step addition-elimination mechanism under basic conditions .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classic acyl substitution reactions.

Key Observations :

-

Thionyl chloride efficiently converts the acid to its acyl chloride, enabling further derivatization (e.g., amides, esters) .

-

Esterification with alcohols under acid catalysis produces esters with varied alkyl/aryl groups .

Coupling Reactions

The quinoline ring facilitates palladium-catalyzed cross-coupling reactions.

Mechanistic Insights :

-

Palladium catalysts (e.g., PdCl₂) mediate coupling at the 4-chloro position, forming biaryl derivatives .

-

Copper(I)-catalyzed Ullmann reactions enable aryl-aryl bond formation under thermal or microwave conditions .

Oxidation and Reduction

Controlled redox reactions modify the quinoline core.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Quinoline-2,4-dicarboxylic acid | |

| Reduction | H₂, Pd/C | Tetrahydroquinoline-2-carboxylic acid |

Notes :

-

Oxidation with KMnO₄ selectively converts the chloro group to a carboxylic acid, yielding dicarboxylic acid derivatives .

-

Catalytic hydrogenation reduces the quinoline ring to a tetrahydro derivative while preserving the carboxyl group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Quinazoline Synthesis | Ammonium acetate, aldehydes, H₂SO₄ | Quinazoline-4-carboxylic acid derivatives |

Example :

Reaction with 4-chlorobenzaldehyde and ammonium acetate under acid catalysis yields quinazoline-4-carboxylic acid derivatives via cyclocondensation .

Comparative Reactivity

The position of substituents critically influences reactivity:

Applications De Recherche Scientifique

Pharmaceutical Development

4-Chloroquinoline-2-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been extensively studied for their potential therapeutic effects, particularly against infectious diseases such as malaria and other parasitic infections.

- Mechanism of Action : The compound is known to interact with enzymes like alkaline phosphatases, inhibiting their activity, which can lead to therapeutic effects in various diseases.

- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antimalarial activity, making them candidates for drug development against resistant strains of malaria.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control contributes to sustainable agricultural practices.

- Applications : The compound is incorporated into pesticides and herbicides, enhancing their efficacy while potentially reducing environmental impact .

- Research Findings : Studies indicate that formulations containing this compound have shown improved pest resistance compared to conventional agents, leading to higher crop yields .

Material Science

The compound also finds applications in material science, particularly in the development of novel materials with enhanced properties.

- Properties : It is used to create polymers and coatings that exhibit improved chemical resistance and durability .

- Innovations : Recent advancements have led to the incorporation of this compound into composite materials used in protective coatings for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying substances within complex mixtures.

- Role in Quality Control : It aids in the quality control processes across various industries by facilitating the analysis of chemical compounds .

- Research Application : Its effectiveness as a reagent has been documented in studies focusing on environmental monitoring and food safety testing .

Biochemical Research

The biochemical properties of this compound are being explored for their potential implications in biological research.

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into cellular functions and disease mechanisms.

- Therapeutic Development : Investigations into its anti-inflammatory and antiviral properties are ongoing, with promising results suggesting potential new therapeutic avenues.

Mécanisme D'action

The mechanism of action of 4-Chloroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to their death . The specific pathways and targets depend on the particular biological activity being studied.

Comparaison Avec Des Composés Similaires

4-Chloroquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

Quinoline-2-carboxylic acid: Lacks the chlorine substitution at the 4-position, which can affect its biological activity and chemical reactivity.

4-Chloroquinoline: Lacks the carboxylic acid group, which influences its solubility and reactivity.

Quinoline-4-carboxylic acid: Has the carboxylic acid group at the 4-position instead of the 2-position, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Chloroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, antimalarial, and anticancer properties. Despite limited research specifically focused on this compound, studies on related quinoline derivatives provide insights into its biological activity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClNO2, with a molecular weight of 207.61 g/mol. The compound features a chloro group at the fourth position and a carboxylic acid group at the second position of the quinoline ring system, which contributes to its unique chemical properties and biological interactions.

Target Interactions

This compound primarily interacts with enzymes such as alkaline phosphatases, inhibiting their activity. This inhibition may influence various metabolic pathways within cells, potentially leading to antimicrobial effects against bacterial strains.

Cellular Effects

Quinoline derivatives are known to impact cell signaling pathways, gene expression, and cellular metabolism. The specific interactions of this compound with biomolecules can lead to alterations in cellular functions, although detailed studies on this compound are still needed .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structural similarity to other quinoline derivatives suggests potential antimalarial effects as well .

Synthesis and Evaluation

Recent advances in the synthesis of quinoline derivatives have led to the development of various analogs with enhanced biological activities. For example, studies have synthesized derivatives that exhibit improved potency against specific cancer cell lines (e.g., H460 and MKN-45) with low IC50 values .

Comparative Biological Activity Table

| Compound | Activity Type | Notable Effects |

|---|---|---|

| This compound | Antimicrobial | Effective against Staphylococcus aureus |

| Quinoline-4-carboxylic acid | Anticancer | High selectivity towards H460 and MKN-45 cells |

| 2-Chloroquinoline-4-carboxylic acid | Antimicrobial | Different reactivity profile compared to 4-chloro |

| 4-Hydroxyquinoline-2-carboxylic acid | Antimicrobial | Hydroxyl group may alter solubility |

Dosage Effects and Toxicity

The effects of this compound at varying dosages have not been extensively reported. However, studies on other quinolone derivatives suggest that dosage can significantly influence efficacy and toxicity profiles. High doses may lead to adverse effects, necessitating careful evaluation in therapeutic applications .

Propriétés

IUPAC Name |

4-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVXNYIJMSNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300416 | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-82-1 | |

| Record name | 15733-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.